

Aranorosin: Detailed Synthesis and Purification Protocols for a Novel Antibiotic

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Compound of Interest

Compound Name: Aranorosin

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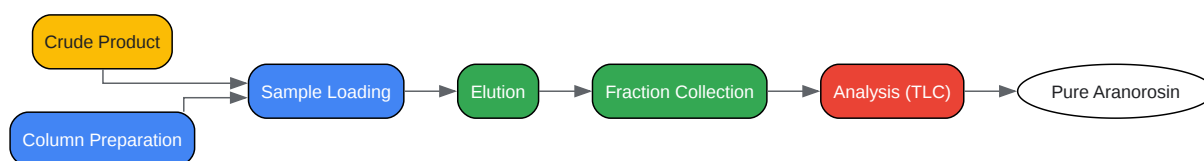
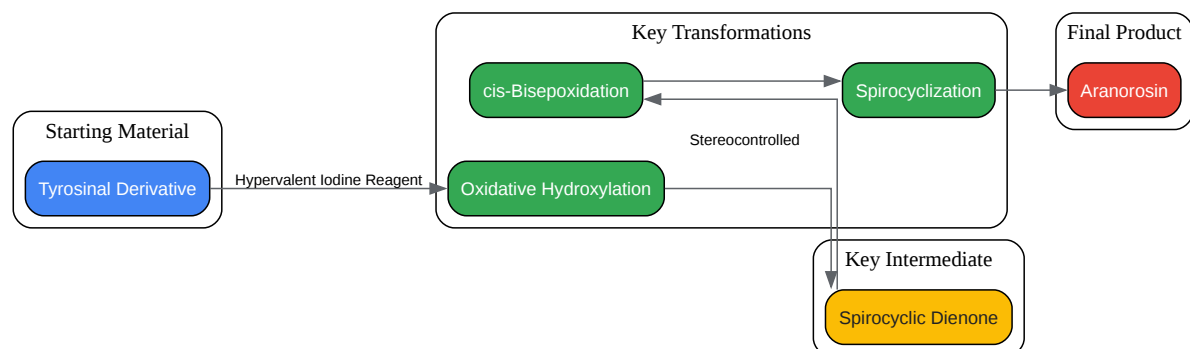
This document provides comprehensive application notes and detailed protocols for the synthesis and purification of **Aranorosin**, a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system. **Aranorosin**, originally isolated from the fungus *Pseudoarachniotus roseus*, has demonstrated a range of biological activities, including antifungal and antineoplastic properties. The following protocols are based on established total synthesis methodologies, offering a reproducible guide for obtaining this promising natural product for further research and development.

Total Synthesis of Aranorosin

The total synthesis of **Aranorosin** has been achieved through various routes. One notable approach, developed by McKillop, Taylor, and colleagues, employs a concise and stereocontrolled strategy.[3][4] The key transformations in this synthesis involve a hypervalent iodine-mediated oxidative hydroxylation and a stereocontrolled cis-bisepoxidation.

Synthetic Workflow Overview

The synthesis commences from a readily available starting material and proceeds through several key intermediates to yield **Aranorosin**. The overall workflow is depicted below.



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